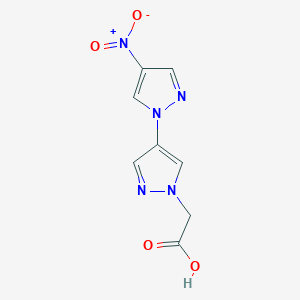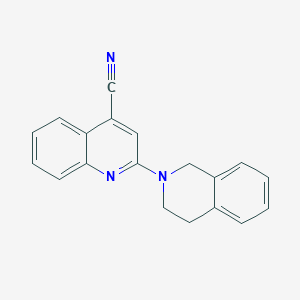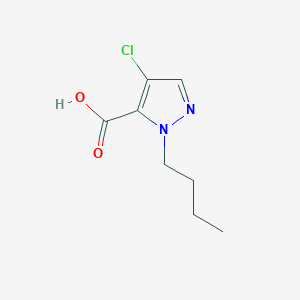![molecular formula C10H9ClN2O3 B10909065 Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909065.png)
Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-3,6-ジメチルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルは、ピリジン環にユニークなイソキサゾール環が縮合した複素環式化合物です。
2. 製法
合成経路と反応条件: 5-クロロ-3,6-ジメチルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルの合成は、通常、適切な前駆体を制御された条件下で環化させることから始まります。一般的な方法の1つは、5-クロロ-3,6-ジメチルイソキサゾールとピリジン誘導体を適切な触媒の存在下で反応させることです。反応条件には、ジクロロメタンやエタノールなどの溶媒を使用することが多く、環化プロセスを促進するために加熱が必要になる場合があります。
工業的製造方法: 工業規模では、この化合物の製造には、一貫した品質と収率を確保するために連続フロー合成技術が用いられる場合があります。自動反応器の使用と、温度、圧力、反応物濃度などの反応パラメータの精密な制御は、大規模生産にとって重要です。
反応の種類:
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化反応を受ける可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 化合物中のクロロ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換のためのメタノール中のナトリウムメトキシド。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体の生成。
4. 科学研究への応用
5-クロロ-3,6-ジメチルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルは、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん特性を持つ生体活性分子としての可能性について調査されています。
医学: 特に新しい治療薬の設計における創薬への潜在的な使用が検討されています。
産業: 特定の電子または光学特性を持つ高度な材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3,6-dimethylisoxazole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
5-クロロ-3,6-ジメチルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルがその効果を発揮する機序は、その特定の用途によって異なります。医化学においては、酵素や受容体などの分子標的に作用し、それらの活性を調節することがあります。イソキサゾール環は、水素結合とπ-π相互作用に関与し、化合物の結合親和性と特異性に影響を与えます。
類似化合物:
- 5-クロロ-3-メチルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチル
- 5-クロロ-3,6-ジメチルイソキサゾール-4-カルボン酸メチル
- 5-クロロ-3,6-ジメチルピリジン-4-カルボン酸メチル
比較: 5-クロロ-3,6-ジメチルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルは、イソキサゾール環とピリジン環の両方が存在することにより独特であり、異なる化学的および生物学的特性を付与します。類似の化合物と比較して、異なる反応性パターンと生物活性を示す可能性があり、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
- Methyl 5-chloro-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 5-chloro-3,6-dimethylisoxazole-4-carboxylate
- Methyl 5-chloro-3,6-dimethylpyridine-4-carboxylate
Comparison: Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to the presence of both the isoxazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
特性
分子式 |
C10H9ClN2O3 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
methyl 5-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-4-6-7(10(14)15-3)8(11)5(2)12-9(6)16-13-4/h1-3H3 |
InChIキー |
QLDJJMDUWIDIMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=NOC2=N1)C)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10908990.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10909004.png)

![N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide](/img/structure/B10909021.png)
![(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B10909027.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909029.png)
![3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B10909035.png)

![Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909046.png)

![ethyl 2-{cyclopropyl[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10909050.png)
![methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909057.png)
